molecular formula C9H9ClOS B1350895 Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- CAS No. 109607-24-1

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-

Cat. No.: B1350895
CAS No.: 109607-24-1
M. Wt: 200.69 g/mol
InChI Key: PUPBKNOXYVMRCH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.79–7.30 (m, 4H) : Aromatic protons from the para-substituted phenyl ring.
  • δ 4.43 (s, 2H) : Chloromethyl group adjacent to the ketone (C-Cl coupling).
  • δ 2.55 (s, 3H) : Methylthio (-SCH₃) protons.

¹³C NMR (101 MHz, CDCl₃) :

  • δ 190.4 : Carbonyl carbon (C=O).
  • δ 140.8–128.3 : Aromatic carbons.
  • δ 30.6 : Methylthio carbon.
Proton Environment δ (ppm) Multiplicity
Aromatic H 7.30–7.79 Multiplet
CH₂Cl 4.43 Singlet
SCH₃ 2.55 Singlet

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹):

  • 1681 : Strong C=O stretching of the ketone.
  • 755 : C-Cl stretching.
  • 1325 : C-S stretching of the methylthio group.
  • 3100–3000 : Aromatic C-H stretching.

Mass Spectrometric Fragmentation Patterns

EI-MS (m/z) :

  • 200 (M⁺) : Molecular ion peak.
  • 165 (M⁺ - Cl) : Loss of chlorine atom.
  • 121 (M⁺ - SCH₃) : Cleavage of the methylthio group.
  • 77 : Benzene ring fragment (C₆H₅⁺).
Fragment m/z Proposed Structure
[M]⁺ 200 C₉H₉ClOS
[M - Cl]⁺ 165 C₉H₉OS
[C₆H₅CO]⁺ 105 Benzoyl ion

Properties

IUPAC Name

2-chloro-1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPBKNOXYVMRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397567
Record name Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109607-24-1
Record name Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination

The synthesis begins with the chlorination of 4-(methylthio)benzyl alcohol to form 4-(methylthio)benzyl chloride. This step typically involves the use of concentrated hydrochloric acid in a water-immiscible organic solvent such as toluene. The reaction is carried out at temperatures ranging from 10°C to 40°C and requires stirring for several hours to ensure complete conversion.

Procedure Example:

  • Dissolve 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol in 154.5 g of toluene.
  • Add 131.6 g (1.3 mol) of concentrated HCl and stir at 20–25°C for 30 minutes.
  • After two hours, neutralize the organic phase using sodium bicarbonate, filter, and evaporate the solvent.
  • Yield: >95% (yellow oil).

Nucleophilic Substitution

The next step involves converting the benzyl chloride into 4-(methylthio)phenylacetonitrile using alkali metal cyanide (e.g., sodium cyanide). A phase-transfer catalyst such as tetrabutylammonium chloride is often used to facilitate the reaction.

Procedure Example:

  • Dissolve 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride in 45.5 g of toluene.
  • Add sodium cyanide (180 mmol), tetrabutylammonium chloride (2.9 mmol), and water.
  • Stir the mixture at 80–85°C for two hours.
  • Yield: >95% (pink solid).

Final Transformation

The acetonitrile intermediate can be further processed into ethanone derivatives through additional steps such as oxidation or coupling reactions.

Critical Reaction Conditions

Temperature Control

Temperature plays a crucial role in each step:

  • Chlorination: Optimal range is between 10°C and 40°C.
  • Cyanide substitution: Requires elevated temperatures of 80–85°C.

Solvent Selection

The choice of solvent impacts reaction efficiency:

  • Toluene is preferred for its immiscibility with water and ability to stabilize intermediates.

Catalysts

Phase-transfer catalysts like tetrabutylammonium chloride enhance reaction rates by facilitating interactions between aqueous and organic phases.

Purification

Purification steps such as distillation or recrystallization are essential for isolating the final product with high purity.

Reaction Mechanisms

The reactivity of ethanone, 2-chloro-1-[4-(methylthio)phenyl]-, stems from electrophilic centers in its structure:

  • The carbonyl group enables nucleophilic attack.
  • The chloro substituent facilitates substitution reactions.

Data Table: Reaction Parameters

Step Reactants Conditions Yield Notes
Chlorination 4-(Methylthio)benzyl alcohol + HCl Toluene, 20–25°C, stirring >95% Requires neutralization
Nucleophilic Substitution Benzyl chloride + NaCN Toluene, catalyst, 80–85°C >95% Phase-transfer catalyst required
Final Transformation Phenylacetonitrile intermediates Varies (oxidation/coupling) Variable Dependent on target derivative

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Halogenation: Cl2, Br2 in the presence of a Lewis acid catalyst like AlCl3.

    Nitration: HNO3/H2SO4 at low temperatures.

    Oxidation: H2O2 or m-CPBA in an organic solvent.

Major Products

    Halogenated Derivatives: Products of halogenation reactions.

    Nitro Derivatives: Products of nitration reactions.

    Sulfoxides and Sulfones: Products of oxidation reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The compound's ability to undergo various chemical reactions enhances its utility in synthetic organic chemistry. Notable reactions include:

  • Electrophilic Aromatic Substitution (EAS) : The aromatic ring allows for EAS reactions using halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The methylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.

These reactions highlight the versatility of ethanone, 2-chloro-1-[4-(methylthio)phenyl]- in creating diverse chemical products.

Biological Research

Potential Biological Activity
Research has indicated that ethanone, 2-chloro-1-[4-(methylthio)phenyl]- may exhibit biological activity, particularly antimicrobial and anticancer properties. Studies involving similar compounds suggest that the presence of the chloro and methylthio groups can influence biological interactions, making it a candidate for further investigation in pharmacological contexts.

Pharmaceutical Development

Lead Compound Exploration
The compound is being explored as a lead compound for the development of new pharmaceuticals. Its structural characteristics may allow for modifications that enhance therapeutic efficacy or reduce toxicity. Detailed interaction studies are essential to evaluate its safety and potential therapeutic effects on specific molecular targets.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is utilized in the production of specialty chemicals and materials. Its synthesis can be optimized through continuous flow processes to ensure high yield and purity. The compound's unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Chloroacetophenones

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Safety Profile
Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- C₉H₉ClOS* 200.68* 4-methylthio, 2-chloro Not reported Likely irritant; potential Cl⁻/SOₓ emissions†
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.64 2,4-dimethoxy, 2-chloro Not reported Not specified
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- C₁₀H₁₃ClNO 198.67 4-dimethylamino, 2-chloro Not reported (pale yellow liquid/solid) Mildly toxic; irritant
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone C₁₅H₁₃ClO 244.71 4-chlorophenyl, 4-methyl Not reported Not specified
2-Chloro-1-[5-(tert-butyl)-2-hydroxyphenyl]ethanone C₁₂H₁₅ClO₂ 226.70 2-hydroxy, 5-tert-butyl, 2-chloro 51–52 Not specified
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]ethanone C₁₆H₁₆ClNO 273.76 2-chlorophenyl, 4-dimethylamino 121.1 Not specified
2-Chloro-1-[4-(4-chlorophenoxy)phenyl]ethanone C₁₄H₁₀Cl₂O₂ 289.14 4-(4-chlorophenoxy), 2-chloro Not reported Not specified

*Calculated based on structural analogs. †Inferred from sulfur-containing analogs in .

Substituent Effects on Physical and Chemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound is moderately electron-donating, enhancing resonance stabilization of the aromatic ring compared to methoxy (-OMe) or dimethylamino (-NMe₂) groups. This affects reactivity in electrophilic substitution reactions and ketone stability . Chloro substituents (-Cl) are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, which may accelerate nucleophilic addition reactions compared to non-halogenated analogs .
  • Melting Points and Solubility: Hydroxy-substituted derivatives (e.g., 2-hydroxy in ) exhibit higher melting points (51–52°C) due to hydrogen bonding, whereas dimethylamino-substituted compounds (e.g., ) show higher melting points (121.1°C) from polar interactions. The target compound’s methylthio group likely reduces water solubility compared to hydroxy or amino analogs, aligning with its inferred lipophilicity .

Biological Activity

Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is an organic compound with the molecular formula C₉H₉ClOS. Its structure features a chloro group and a methylthio group attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its reactivity and interaction with biological systems.

The biological activity of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is primarily influenced by its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and methylthio groups can modulate its binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biochemical pathways.

Interaction Studies

Research indicates that compounds with similar functional groups exhibit varied interactions based on their steric and electronic properties. Detailed interaction studies are essential for evaluating the safety and efficacy of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- in biological systems .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with similar structures:

  • Antiproliferative Activity : Research on related thio compounds has demonstrated varying degrees of antiproliferative effects in cancer cell lines. For example, certain derivatives have been tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cell lines, showing moderate inhibitory activities against cell proliferation .
  • Inhibition Studies : A study focusing on structurally related compounds indicated significant inhibition of Gα12-stimulated SRE.L activity in prostate cancer cells (PC3), suggesting potential applications in cancer therapeutics .

Comparative Analysis

The following table summarizes the structural comparisons between Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- and other related compounds:

Compound NameMolecular FormulaSimilarity Index
Ethanone, 1-[4-(methylthio)phenyl]-C₉H₁₀OS0.90
4'-(Methylsulfonyl)acetophenoneC₉H₁₁O₂S0.76
4-(Methylthio)phenylacetic acidC₉H₁₀O₂S0.76
3-Chloro-4'-(ethylthio)benzophenoneC₁₅H₁₃ClOS0.74
3-((Trifluoromethyl)thio)benzaldehydeC₈H₆ClF₃OS0.73

This table highlights the uniqueness of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- in terms of its functional group arrangement, which influences its reactivity and potential biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-1-[4-(methylthio)phenyl]ethanone, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation of 4-(methylthio)benzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 substrate-to-acyl chloride) . Post-reaction purification via recrystallization (ethanol/water) enhances purity (>95%) .
  • Data Consideration : Yields vary between 60–80% depending on solvent polarity (dichloromethane vs. toluene) and catalyst activity. Impurities like unreacted 4-(methylthio)acetophenone can be minimized by gradient column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows a singlet at δ 2.55 ppm (methylthio group) and a doublet at δ 7.35–7.45 ppm (aromatic protons). The ketone carbonyl appears at δ 197 ppm in ¹³C NMR .
  • IR : A strong C=O stretch at 1680–1700 cm⁻¹ and C-Cl vibration at 750–780 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 214 (C₉H₉ClOS⁺) with fragmentation patterns matching chloro and methylthio substituents .

Q. What are the critical stability considerations for storing 2-chloro-1-[4-(methylthio)phenyl]ethanone?

  • Methodology : The compound is hygroscopic and prone to hydrolysis under humid conditions. Store in airtight containers at 2–8°C with desiccants (silica gel). Stability studies show <5% degradation over 12 months when protected from light and moisture . Avoid prolonged exposure to bases, which cleave the methylthio group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic effects of the methylthio and chloro substituents on reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the electron-withdrawing chloro group reduces electron density at the carbonyl carbon, enhancing electrophilicity. The methylthio group’s +M effect stabilizes intermediates in nucleophilic substitutions .
  • Data Application : HOMO-LUMO gaps correlate with experimental reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictory data in reaction kinetics when using 2-chloro-1-[4-(methylthio)phenyl]ethanone as a precursor?

  • Case Study : Discrepancies in SN₂ reaction rates (e.g., with amines) may arise from solvent polarity or steric hindrance. Kinetic profiling (UV-Vis monitoring at 280 nm) in DMF vs. THF shows a 3x rate increase in polar aprotic solvents .
  • Resolution : Use Eyring plots to differentiate between thermodynamic (ΔH‡) and steric factors. Cross-validate with X-ray crystallography of transition-state analogs .

Q. How does this compound serve as a key intermediate in synthesizing bioactive heterocycles (e.g., thiazoles or benzofurans)?

  • Methodology : React with thioureas to form thiazole cores via Hantzsch synthesis (80°C, ethanol, 12 hr) or with o-aminophenols for benzofurans (Pd-catalyzed cyclization). Yields depend on substituent positioning; para-substituted derivatives show higher regioselectivity .
  • Application Example : Used in etoricoxib intermediate synthesis (COX-2 inhibitor) via coupling with 6-methylpyridine derivatives .

Q. What crystallographic challenges arise when analyzing 2-chloro-1-[4-(methylthio)phenyl]ethanone, and how are they addressed?

  • Methodology : Single-crystal X-ray diffraction often reveals disorder in the methylthio group due to rotational freedom. Solve by cooling crystals to 100 K and refining anisotropic displacement parameters. Space group P2₁/c (monoclinic) with Z = 4 is common .
  • Data Interpretation : Compare with analogous structures (e.g., 4-methoxy derivatives) to distinguish lattice packing effects from intrinsic molecular distortions .

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